(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid physical properties
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid physical properties
An In-Depth Technical Guide to (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic Acid: Properties, Applications, and Experimental Considerations
Introduction: A Versatile Building Block in Modern Synthesis
(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. As a trifunctional reagent, it features a boronic acid group, a chloro substituent, and an ethylcarbamoyl moiety on a central phenyl ring. This specific arrangement of functional groups provides a unique combination of reactivity and structural properties, making it an invaluable tool for researchers and drug development professionals. Boronic acids, as a class, are mild Lewis acids that are generally stable and easy to handle, positioning them as critical reagents in modern synthetic chemistry.[1][2]
This guide offers a comprehensive overview of the physical and chemical properties of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid, explores the causality behind its use in advanced chemical synthesis, details its applications in drug discovery, and provides practical protocols for its handling, synthesis, and use in key reactions.
Core Physicochemical Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, storage, reactivity, and suitability for various applications.
Chemical Identity
A clear identification of the compound is paramount for reproducibility and safety in research.
| Property | Value | Source(s) |
| CAS Number | 957120-49-9 | [3][4][5] |
| Molecular Formula | C₉H₁₁BClNO₃ | [3][4][5] |
| Molecular Weight | 227.45 g/mol | [4][5] |
| Synonyms | N-Ethyl 3-borono-5-chlorobenzamide | [3][4] |
Physical and Chemical Data
The physical state, stability, and solubility are critical parameters for experimental design.
| Property | Value / Description | Source(s) |
| Appearance | White to light yellow powder/solid. | [6][7] |
| Melting Point | Data not specifically available; related compound 3-Chlorophenylboronic acid melts at 185-189 °C. | [7][8] |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols. Phenylboronic acids are poorly soluble in nonpolar solvents like hexanes. | [1][9] |
| Stability | Boronic acids can be susceptible to degradation (protodeboronation). Stable under recommended storage conditions. | [10] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is often room temperature or refrigerated (2-8°C). | [5][11][12] |
Molecular Structure
The spatial arrangement of atoms and functional groups is the ultimate determinant of the molecule's chemical behavior.
Caption: 2D structure of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid.
Scientific & Synthetic Context: The Rationale for Design
The deliberate placement of each functional group on the phenyl ring serves a specific purpose, enhancing the molecule's utility as a synthetic intermediate.
The Boronic Acid Moiety: A Gateway to Complexity
The -B(OH)₂ group is the cornerstone of this molecule's reactivity. Its primary role is to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl structures which are common motifs in pharmacologically active compounds. The boronic acid is advantageous because it is generally non-toxic, thermally stable, and tolerant of a wide range of functional groups, allowing for its use late in a synthetic sequence.
Influence of Phenyl Ring Substituents
The chloro and ethylcarbamoyl groups are not mere spectators; they actively modulate the molecule's properties:
-
Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electronic nature of the phenyl ring. This can affect the reactivity of the boronic acid in cross-coupling reactions and provides a potential site for further functionalization via nucleophilic aromatic substitution under specific conditions.
-
Ethylcarbamoyl Group: This amide functionality provides a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for molecular recognition. In drug design, these groups are often essential for binding to target proteins, such as enzymes or receptors. The ethyl group provides a lipophilic component that can be varied to optimize pharmacokinetic properties.
Key Applications in Drug Discovery and Development
The unique structure of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid makes it a sought-after intermediate for synthesizing high-value therapeutic agents.
-
Kinase and Protease Inhibitors: It serves as a key building block in the synthesis of inhibitors for enzymes like kinases and proteases, which are major targets in oncology research.[11] The biaryl structures formed via Suzuki coupling are often critical for fitting into the active sites of these enzymes.
-
Covalent Inhibitors: Boronic acids can form reversible covalent bonds with nucleophilic residues, such as serine, in the active site of an enzyme.[11] This property is exploited in the design of covalent inhibitors, which can offer higher potency and prolonged duration of action.
-
Lead Optimization: In medicinal chemistry, this molecule is used in the synthesis of compound libraries for lead optimization.[11] By keeping the core structure constant and varying the coupling partner in a Suzuki reaction, researchers can systematically explore the structure-activity relationship (SAR) to develop more potent and selective drug candidates.
Experimental Protocols & Methodologies
A Senior Application Scientist's role is to bridge theory with practice. The following sections provide validated, step-by-step methodologies.
General Synthesis Pathway
The synthesis of arylboronic acids typically follows a well-established route involving a Grignard reaction followed by quenching with a borate ester and subsequent hydrolysis.[2][13]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 957120-49-9 CAS MSDS (3-Chloro-5-(ethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 957120-49-9|(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 12. achmem.com [achmem.com]
- 13. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
